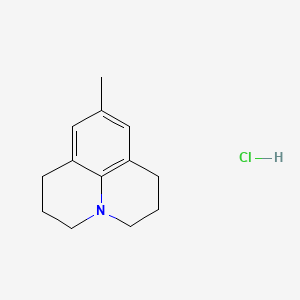
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of benzoquinolizines, which are heterocyclic compounds containing a fused benzene and quinolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolizine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Julolidine: A structurally related compound with similar properties and applications.
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde:
Uniqueness: 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride is unique due to its specific methylation and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
Número CAS |
96714-43-1 |
|---|---|
Fórmula molecular |
C13H18ClN |
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14;/h8-9H,2-7H2,1H3;1H |
Clave InChI |
OWSAKNVQSRMIHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=C1)CCCN3CCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


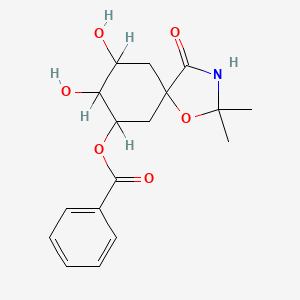
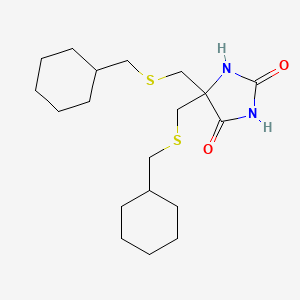
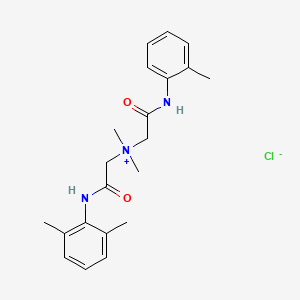

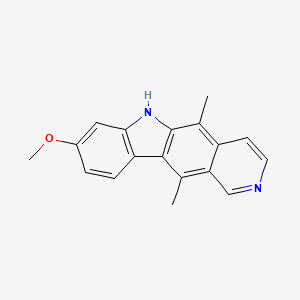
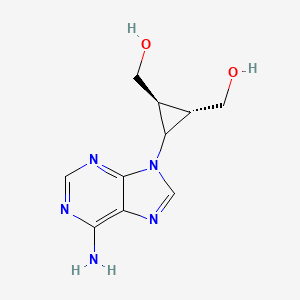
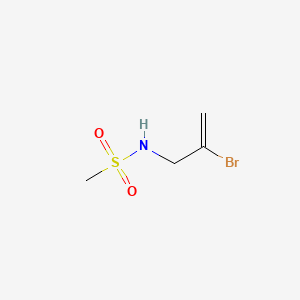
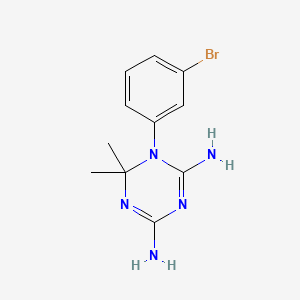
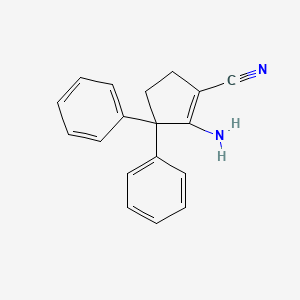
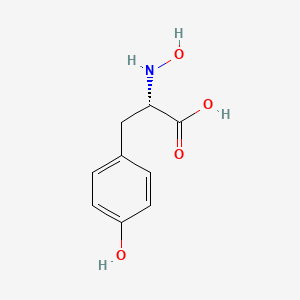
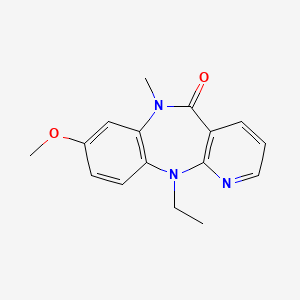
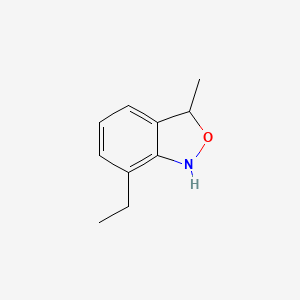
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

